![molecular formula C19H16N2OS B2748455 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide CAS No. 2035000-49-6](/img/structure/B2748455.png)
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct information available on the synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide, related compounds have been synthesized using various methods . For instance, a series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Luminescence
The compound’s intricate photophysical behavior has been investigated. Its multiple emission properties arise from the coexistence of two moieties: an extended polycyclic nitrogen-rich fragment (TT) and a more flexible pyridine fragment (Py). π–π stacking interactions and short C–H⋯N hydrogen bonds contribute to its unique luminescent properties .
Antibacterial Activity
Researchers have synthesized related compounds and evaluated their antibacterial potential. N-[2-(Thiophen-3-yl)ethyl]cinnamamide, a close analog, showed antibacterial activity against certain strains. Further optimization and structure-activity relationship studies could lead to potent antibacterial agents .
Anti-Tubercular Agents
In the quest for anti-tubercular drugs, scientists have explored derivatives of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide. These compounds were tested for their inhibitory effects against Mycobacterium tuberculosis. Dose-response curves revealed their IC50 values, indicating potential anti-TB activity .
C–H Oxidation for Ketone Synthesis
A copper-catalyzed approach enables the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes via direct Csp3-H oxidation. Water serves as the oxidant under mild conditions. This method provides access to valuable ketone derivatives .
Chemodivergent Synthesis
The compound’s chemodivergent synthesis involves the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. Under different reaction conditions, N-(pyridin-2-yl)amides are formed via C–C bond cleavage, while 3-bromoimidazopyridines are obtained through one-pot tandem cyclization/bromination. These versatile intermediates can be further transformed into other structures .
Wirkmechanismus
Target of Action
The primary targets of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide are currently unknown. The compound is structurally similar to other pyridin-3-yl compounds, which have been shown to have various biological activities . .
Mode of Action
Given its structural similarity to other pyridin-3-yl compounds, it may interact with its targets through similar mechanisms, such as binding to active sites or allosteric sites of enzymes or receptors
Biochemical Pathways
The biochemical pathways affected by N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide are currently unknown. Based on its structural similarity to other pyridin-3-yl compounds, it may affect pathways related to the function of its potential targets
Result of Action
The molecular and cellular effects of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide’s action are currently unknown. Given its structural similarity to other pyridin-3-yl compounds, it may have similar effects, such as modulation of enzyme activity or receptor signaling
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-18(9-8-15-5-2-1-3-6-15)21-13-16-7-4-11-20-19(16)17-10-12-23-14-17/h1-12,14H,13H2,(H,21,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOVBUMLWHCKPE-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.